molecular formula C32H43N5O4S B11085010 1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

Cat. No.: B11085010
M. Wt: 593.8 g/mol
InChI Key: BNNMNVQRFLHYDE-UHFFFAOYSA-N
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Description

1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a piperidine ring, an imidazolidinone ring, and a phenyl group, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide involves multiple steps, including the formation of intermediate compoundsReaction conditions often involve the use of solvents such as dichloromethane and reagents like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its structure allows it to interact with various biological targets, making it useful for drug discovery and development.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The molecular pathways involved in these effects include the modulation of signaling pathways and the regulation of gene expression .

Comparison with Similar Compounds

1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Dabigatran etexilate: This compound is a direct thrombin inhibitor used as an anticoagulant.

    Other imidazolidinone derivatives: These compounds share the imidazolidinone ring structure but may have different substituents and functional groups.

Properties

Molecular Formula

C32H43N5O4S

Molecular Weight

593.8 g/mol

IUPAC Name

1-[3-[5-[2-(4-hexoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide

InChI

InChI=1S/C32H43N5O4S/c1-2-3-4-8-22-41-27-14-12-25(13-15-27)34-29(38)23-28-31(40)37(26-10-6-5-7-11-26)32(42)36(28)19-9-18-35-20-16-24(17-21-35)30(33)39/h5-7,10-15,24,28H,2-4,8-9,16-23H2,1H3,(H2,33,39)(H,34,38)

InChI Key

BNNMNVQRFLHYDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)C4=CC=CC=C4

Origin of Product

United States

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